molecular formula C4H6IN3 B6230667 3-iodo-4,5-dimethyl-4H-1,2,4-triazole CAS No. 1520571-92-9

3-iodo-4,5-dimethyl-4H-1,2,4-triazole

Cat. No.: B6230667
CAS No.: 1520571-92-9
M. Wt: 223
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Description

3-Iodo-4,5-dimethyl-4H-1,2,4-triazole (CAS: 1520571-92-9) is a heterocyclic compound with a molecular formula of C₄H₆IN₃ and a molecular weight of 223.02 g/mol . The triazole core is substituted with an iodine atom at position 3 and methyl groups at positions 4 and 4.

Properties

CAS No.

1520571-92-9

Molecular Formula

C4H6IN3

Molecular Weight

223

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-4,5-dimethyl-4H-1,2,4-triazole typically involves the iodination of 4,5-dimethyl-4H-1,2,4-triazole. One common method includes the reaction of 4,5-dimethyl-4H-1,2,4-triazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods: Industrial production of 3-iodo-4,5-dimethyl-4H-1,2,4-triazole may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-4,5-dimethyl-4H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in polar solvents.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products: The major products formed from these reactions include various substituted triazoles, which can be further functionalized for specific applications .

Scientific Research Applications

3-Iodo-4,5-dimethyl-4H-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-iodo-4,5-dimethyl-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the triazole ring play crucial roles in binding to these targets, often through hydrogen bonding, van der Waals interactions, or covalent bonding. The exact pathways and molecular targets depend on the specific application and the nature of the compound it interacts with .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-iodo-4,5-dimethyl-4H-1,2,4-triazole with structurally analogous triazole derivatives, emphasizing substituent effects, synthesis methods, and reported bioactivities:

Compound Name Substituents Molecular Weight Key Properties/Bioactivity Synthesis Method References
3-Iodo-4,5-dimethyl-4H-1,2,4-triazole Iodine (C3), methyl (C4, C5) 223.02 High steric bulk; potential halogen-directed reactivity Likely iodination of precursor triazoles
4-Amino-3,5-dimethyl-4H-1,2,4-triazole Amino (C4), methyl (C3, C5) 112.13 Forms hydrogen-bonded 2D crystal structures; precursor for bioactive derivatives One-pot solvothermal synthesis from acetonitrile and hydrazine hydrate
3-(Chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole hydrochloride Chloromethyl (C3), methyl (C4, C5) 182.05 (HCl salt) Biochemical reagent; reactive chloromethyl group for further functionalization Halogenation of triazole precursors
3-Mercapto-5-(2-hydroxyphenyl)-4H-1,2,4-triazole Thiol (C3), hydroxyphenyl (C5) Variable Antibacterial activity (QSAR models show ΔE1 and ΣQ influence efficacy) DFT-optimized synthesis; thiolation reactions
4,5-Diphenyl-4H-1,2,4-triazole-3-amine (BCTA) Phenyl (C4, C5), amine (C3) ~300 (estimated) Potent anticancer activity (IC₅₀: 1.09–3.28 μM against lung cancer cells) Multi-step synthesis with Suzuki coupling
3-Acetyl-5,5-dimethyl-1-phenyl-4,5-dihydro-1,2,4-triazole Acetyl (C3), phenyl (C1) 231.28 NH proton resonance at 284.26 ppm (¹⁵N-NMR); structural analog for reactivity studies Condensation reactions

Key Insights:

Bulkier groups (e.g., phenyl, iodomethyl) improve steric hindrance, which may reduce metabolic degradation or enhance target specificity .

Synthetic Routes :

  • Halogenated triazoles (e.g., iodine, chlorine derivatives) often require halogenation agents (e.g., I₂, SOCl₂) under controlled conditions .
  • Thiol-containing triazoles are synthesized via thiolation reactions, while Schiff base derivatives (e.g., SB1, SB2) use aldehydes and concentrated sulfuric acid catalysis .

Biological Activity: Anticancer: 4,5-Diphenyl derivatives (e.g., BCTA) show superior activity against lung cancer cells (IC₅₀ < 3.28 μM) compared to non-halogenated analogs, likely due to enhanced π-π stacking with cellular targets . Antimicrobial: Thiol-substituted triazoles exhibit antibacterial activity correlated with quantum chemical descriptors (e.g., ΣQ), where electron-withdrawing groups enhance efficacy .

Hydrogen-bonding capacity in amino-substituted triazoles (e.g., 4-amino-3,5-dimethyl-4H-1,2,4-triazole) facilitates crystal packing, impacting solubility and stability .

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